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Fusaricidin D

Cat. No.: B1576582
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Description

Fusaricidin D is a lipopeptide antibiotic belonging to the fusaricidin class of cyclic depsipeptides, originally isolated from Bacillus polymyxa (now classified as Paenibacillus polymyxa ) . This compound features a characteristic structure containing a variable cyclic hexapeptide moiety linked to a 15-guanidino-3-hydroxypentadecanoic acid lipid tail . It demonstrates potent biological activity against various fungi and Gram-positive bacteria . Research indicates that Fusaricidin-type compounds (FTCs) exert their effects through membrane permeabilization. Studies show that FTCs create pores in both mitochondrial and plasma membranes of mammalian cells, making them permeable to ions and low-molecular-weight solutes . This pore-forming activity disrupts essential cellular functions and is a key area of investigation for understanding the compound's mechanism of action . The primary research applications for this compound involve studies of its potent antifungal activity, particularly against plant pathogens such as Fusarium species . Research also explores its antibacterial properties against various Gram-positive bacteria . Additionally, due to its membrane-disrupting properties, this compound serves as a valuable tool compound in biophysical studies of membrane permeability and pore formation mechanisms . Research on fusaricidin biosynthesis is ongoing, including engineering of biosynthetic enzymes to produce novel derivatives with enhanced activity . This product is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
 B1576582 Fusaricidin D

Properties

bioactivity

Gram+, Fungi,

sequence

TVYTQA

Origin of Product

United States

Biosynthesis and Genetic Determinants of Fusaricidin D Production

Elucidation of the fus Gene Cluster and Its Constituent Genes

The genetic blueprint for fusaricidin biosynthesis is encoded within the fus gene cluster. hep.com.cnnih.gov In P. polymyxa strain PKB1, this cluster spans approximately 32.4 kb and was initially characterized to contain a large open reading frame (ORF), fusA, and seven other ORFs: fusB, fusC, fusD, fusE, fusF, fusG, and fusTE. hep.com.cn Subsequent research in other strains, such as WLY78, has confirmed the presence of a similar gene arrangement, typically in the order of fusG, fusF, fusE, fusD, fusC, fusB, fusA, and sometimes fusTE. mdpi.com The total size of the cluster in strain WLY78 is about 31.8 kb. mdpi.com

The core of this cluster is the massive fusA gene, which can be around 23.7 kb in length. hep.com.cnmdpi.com This gene is paramount as it encodes the non-ribosomal peptide synthetase (NRPS) responsible for assembling the cyclic peptide core of the fusaricidin molecule. mdpi.comresearchgate.net The other genes in the cluster, fusB through fusG, are primarily involved in the synthesis of the unique lipid moiety, a 15-guanidino-3-hydroxypentadecanoic acid. mdpi.com

Interestingly, studies have shown that not all genes within the cluster are essential for fusaricidin production. For instance, research on P. polymyxa A21 and WLY78 revealed that fusTE is not necessary for the synthesis of fusaricidins. hep.com.cnmdpi.comnih.gov The fusTE gene product was initially presumed to be involved in hydrolyzing improperly attached acyl or aminoacyl groups or in transferring the fatty acid component. hep.com.cn However, its absence in some producing strains indicates it is not a core component of the biosynthetic pathway. hep.com.cnmdpi.com In P. polymyxa WLY78, the seven genes from fusG to fusA are organized as a single operon, while fusTE is transcribed independently. mdpi.com

GenePredicted FunctionEssentiality for Antifungal ActivityReference
fusANon-ribosomal peptide synthetase (NRPS) for cyclic peptide synthesisEssential mdpi.comnih.gov
fusBLipid moiety biosynthesisEssential mdpi.com
fusCLipid moiety biosynthesisEssential mdpi.com
fusDLipid moiety biosynthesisEssential mdpi.com
fusELipid moiety biosynthesisEssential mdpi.com
fusFLipid moiety biosynthesisEssential mdpi.com
fusGLipid moiety biosynthesisEssential mdpi.com
fusTEPutative thioesterase/hydrolaseNot essential hep.com.cnmdpi.com

Functional Characterization of Non-ribosomal Peptide Synthetase (NRPS) Modules (e.g., FusA)

The centerpiece of fusaricidin synthesis is the multi-modular enzyme, FusA, a non-ribosomal peptide synthetase (NRPS). nih.govresearchgate.net NRPSs are large, complex enzymes that synthesize peptides in an assembly-line fashion, independent of ribosomes. rsc.orgnih.gov Each module of an NRPS is responsible for the incorporation of a specific amino acid into the growing peptide chain. rsc.orgnih.gov

FusA is comprised of six distinct modules, each dedicated to activating and incorporating one of the six amino acids that form the cyclic hexapeptide core of fusaricidins. nih.govresearchgate.netnih.gov A typical NRPS module contains several domains with specific catalytic functions: an adenylation (A) domain, a thiolation (T) or peptidyl carrier protein (PCP) domain, and a condensation (C) domain. nih.govnih.gov The A-domain selects and activates the specific amino acid as an aminoacyl adenylate. The T-domain then covalently binds the activated amino acid via a 4'-phosphopantetheine (B1211885) (PPT) arm. rsc.org The C-domain catalyzes the formation of the peptide bond between the amino acid on its own module and the growing peptide chain tethered to the previous module. nih.gov

In the case of FusA, the second, fourth, and fifth modules also contain an epimerization (E) domain. nih.govnih.gov This domain is responsible for converting the L-form of the incorporated amino acid to its D-enantiomer, which is a common feature in non-ribosomally synthesized peptides. nih.govnih.gov A unique feature of the FusA synthetase is found in its sixth module. While this module incorporates a D-alanine residue, it lacks a canonical E-domain. nih.govnih.gov Instead, the A-domain of the sixth module has been shown to directly activate D-alanine, a rare mechanism for a prokaryotic peptide synthetase. nih.gov The entire process is terminated by a thioesterase (TE) domain, located in the final module, which catalyzes the release and cyclization of the completed peptide chain. nih.gov

ModuleDomain OrganizationIncorporated Amino Acid (in Fusaricidin D)Reference
Module 1C-A-TL-Thr nih.gov
Module 2C-A-T-ED-Val nih.gov
Module 3C-A-TL-Val rsc.orgnih.gov
Module 4C-A-T-ED-allo-Thr nih.gov
Module 5C-A-T-ED-Asn nih.gov
Module 6C-A-T-TED-Ala nih.govnih.gov

Enzymatic Mechanisms and Proposed Biosynthetic Pathways for this compound and Analogs

The biosynthesis of this compound is a multi-step process that begins with the synthesis of its two main components: the cyclic hexapeptide and the 15-guanidino-3-hydroxypentadecanoic acid (GHPD) lipid tail.

The assembly of the hexapeptide backbone is carried out by the six-module NRPS, FusA. The process initiates with the first module activating L-threonine. The subsequent modules then sequentially add D-valine, L-valine, D-allo-threonine, D-asparagine, and finally D-alanine. nih.gov The promiscuity of some A-domains, particularly in the third module which can also incorporate amino acids like L-tyrosine, L-isoleucine, or L-phenylalanine, leads to the production of a variety of fusaricidin analogs. rsc.org Once the linear hexapeptide is fully assembled and tethered to the final T-domain, the thioesterase (TE) domain cleaves the peptide from the enzyme and catalyzes an intramolecular cyclization, forming the stable cyclic depsipeptide structure.

Concurrently, the products of the fusB-G genes are believed to synthesize the GHPD lipid moiety. While the precise enzymatic steps are not fully elucidated, it is proposed that they function in a manner analogous to fatty acid synthesis, followed by hydroxylation and guanidination reactions. The final step in the biosynthesis of this compound is the attachment of the GHPD tail to the free amino group of the N-terminal threonine residue of the cyclic peptide.

Regulatory Networks Governing Fusaricidin Biosynthesis (e.g., KinB-Spo0A-AbrB pathway)

The production of fusaricidins is not constitutive but is instead tightly regulated by a complex signaling network that often links antibiotic synthesis to cellular processes like sporulation. nih.govapsnet.org In P. polymyxa WLY78, a key regulatory cascade involves the proteins KinB, Spo0A, and AbrB. apsnet.orgnih.govapsnet.org

Under nutrient-limiting conditions, which typically induce sporulation, the sensor kinase KinB (specifically the ortholog Kin4833 in WLY78) is thought to autophosphorylate. apsnet.org This phosphate (B84403) group is then transferred to the master regulator Spo0A. apsnet.orgasm.org Phosphorylated Spo0A (Spo0A~P) acts as a transcriptional regulator. apsnet.org

Spo0AP directly binds to the promoter of the abrB gene, inhibiting its transcription. apsnet.org AbrB is a transition state regulator that, in the absence of Spo0AP, acts as a repressor of the fus gene cluster. apsnet.orgapsnet.org It achieves this by binding to a specific sequence in the promoter region of the fus operon. apsnet.org Therefore, when Spo0A is activated, the levels of the AbrB repressor decrease. This de-repression allows for the transcription of the fus operon and subsequent biosynthesis of fusaricidins. apsnet.orgapsnet.org This regulatory link ensures that fusaricidin production is coordinated with the onset of sporulation, a time when producing antimicrobial compounds could provide a competitive advantage. apsnet.org Deletion of spo0A has been shown to completely abolish fusaricidin production, highlighting its critical role as a positive regulator in this pathway. apsnet.org

Genetic Engineering Strategies for Biosynthetic Pathway Manipulation and Enhanced Production

The modular nature of the fus gene cluster, particularly the FusA NRPS, makes it an attractive target for genetic engineering to create novel fusaricidin analogs or to enhance the production of desired compounds.

Researchers have successfully employed genetic engineering techniques to manipulate the FusA assembly line. nih.govresearchgate.net By deleting specific modules within the fusA gene, it is possible to create strains that produce fusaricidins with altered peptide cores. nih.govresearchgate.net

For example, in one study, six different engineered strains of P. polymyxa WLY78 were created, each with a deletion of one of the six modules of FusA. nih.govresearchgate.net This approach allows for the systematic investigation of the contribution of each amino acid to the bioactivity of the final molecule. The deletion of the sixth module (M6), responsible for adding D-alanine, resulted in the production of a novel fusaricidin derivative, [ΔAla⁶] fusaricidin LI-F07a. nih.govresearchgate.net This new compound, lacking the final alanine (B10760859) residue, demonstrated enhanced antifungal activity compared to the parent molecule. nih.govresearchgate.net Such module deletion strategies open up possibilities for generating a library of novel lipopeptides with potentially improved therapeutic properties. nih.govfrontiersin.org

Targeted gene disruption has been a crucial tool for confirming the function of the fus gene cluster and for altering the production profile of fusaricidins. The disruption of the fusA gene in P. polymyxa PKB1, for instance, led to the complete loss of antifungal activity against the fungus Leptosphaeria maculans, providing definitive evidence for its essential role in fusaricidin biosynthesis. nih.govasm.orgnih.govresearchgate.net

Engineering for Novel Fusaricidin Analog Generation

The modular nature of the non-ribosomal peptide synthetase (NRPS) system responsible for fusaricidin biosynthesis presents significant opportunities for genetic engineering to create novel analogs. The primary target for this engineering is the fusA gene, which encodes the large, multi-domain fusaricidin synthetase enzyme. researchgate.netresearchgate.net This enzyme is composed of six distinct modules, each responsible for the activation and incorporation of a specific amino acid into the final cyclic depsipeptide structure. researchgate.netfrontiersin.orgresearchgate.net By manipulating these modules, researchers can generate fusaricidins with altered structures and potentially enhanced or novel biological activities.

A prominent strategy in this field is module deletion or modification within the fusA gene cluster. frontiersin.org Research conducted on Paenibacillus polymyxa strain WLY78, a known producer of fusaricidin LI-F07a, demonstrated the feasibility of this approach. researchgate.netnih.gov In this study, scientists constructed six engineered strains by systematically deleting each of the six modules within the fusA gene. frontiersin.orgnih.gov

The deletion of the sixth module (ΔM6), which is responsible for incorporating the final D-Alanine (D-Ala) residue, resulted in the production of a new, active compound. frontiersin.orgnih.gov This novel derivative was identified as [ΔAla⁶] fusaricidin LI-F07a, a molecule with a molecular weight of 858. frontiersin.orgresearchgate.net Significantly, this engineered analog exhibited a one-fold increase in antifungal activity against the pathogenic fungus Fusarium asiaticum when compared to the parent compound, fusaricidin LI-F07a. frontiersin.orgnih.gov The fermentation process for this new analog yielded approximately 55 mg/L. frontiersin.orgresearchgate.net This successful modification highlights how synthetase engineering can create a biosynthetic pathway for producing novel fusaricidin derivatives that could serve as effective antibiotic replacements in agriculture. frontiersin.org

Beyond module deletion, site-directed mutagenesis of the adenylation (A) domains within each module represents another powerful technique. jst.go.jpnih.gov The A-domain is critical as it selects and activates the specific amino acid substrate for its module. Altering the substrate specificity of these domains could allow for the incorporation of different amino acids, thereby creating a wide array of new-to-nature fusaricidin analogs. nih.govportlandpress.com This approach offers the potential to systematically modify the fusaricidin structure to explore structure-activity relationships and develop compounds with optimized antimicrobial efficacy. nih.gov

Table 1: Examples of Engineered Fusaricidin Analogs

Parent CompoundProducing StrainEngineering StrategyResulting AnalogKey Findings
Fusaricidin LI-F07aPaenibacillus polymyxa WLY78Deletion of the 6th module (ΔM6) within the fusA synthetase. frontiersin.orgnih.gov[ΔAla⁶] fusaricidin LI-F07aMolecular weight of 858. researchgate.net Exhibits a 1-fold increase in antifungal activity against F. asiaticum compared to the parent compound. frontiersin.org Fermentation yield of ~55 mg/L. frontiersin.orgresearchgate.net

Preclinical Biological Activities and Molecular Mechanisms of Action

Investigations of Antimicrobial Activities

Spectrum of Activity Against Gram-Positive Bacteria (e.g., Staphylococcus aureus, Micrococcus luteus)

Fusaricidin D demonstrates notable inhibitory activity against a range of Gram-positive bacteria. nih.govresearchgate.net Studies have consistently shown its efficacy against pathogenic species such as Staphylococcus aureus and Micrococcus luteus. researchgate.netnih.gov The antibacterial action of fusaricidins, including this compound, is attributed to their ability to interact with and disrupt the cytoplasmic membranes of bacterial cells. mdpi.com This interaction leads to increased membrane permeability and subsequent leakage of essential intracellular components. nih.gov The minimum inhibitory concentration (MIC) values for this compound and its related compounds against Gram-positive bacteria typically fall in the range of 0.8 to 16 µg/mL. mdpi.comnih.gov

Table 1: Antibacterial Activity of Fusaricidin Analogs

CompoundTarget OrganismActivity/MIC (µg/mL)
This compoundStaphylococcus aureusActive nih.govresearchgate.netnih.gov
This compoundMicrococcus luteusActive researchgate.netnih.gov
Fusaricidins (general)Gram-positive bacteria0.8–16 mdpi.comnih.gov
CLP 2605-4 (analog)S. aureus Mu50 (MRSA)3.1–6.25 frontiersin.org

Antifungal Spectrum and Efficacy Studies (e.g., Fusarium species, Botrytis cinerea, Leptosphaeria maculans, Phytophthora)

This compound exhibits a broad spectrum of antifungal activity against various phytopathogenic fungi. hep.com.cnresearchgate.net It has shown significant efficacy against several species of Fusarium, including Fusarium oxysporum. hep.com.cnnih.govresearchgate.net Additionally, this compound and its analogs are active against Botrytis cinerea, the causative agent of gray mold disease, and Leptosphaeria maculans, which causes blackleg disease in canola. mdpi.comnih.govcdnsciencepub.comnih.govapsnet.orgresearchgate.netapsnet.org The antifungal activity also extends to oomycetes like Phytophthora species. mdpi.comnih.govresearchgate.netresearchgate.net The mode of action against fungi involves the disruption of membrane integrity, leading to cell death. researchgate.net

Table 2: Antifungal Spectrum of this compound and Related Compounds

CompoundTarget OrganismObserved Effect
This compoundFusarium speciesInhibitory activity hep.com.cnnih.govresearchgate.net
FusaricidinsBotrytis cinereaAntagonistic activity apsnet.orgapsnet.orgnih.gov
FusaricidinsLeptosphaeria maculansInhibitory activity mdpi.comnih.govcdnsciencepub.comnih.govresearchgate.net
FusaricidinsPhytophthora speciesInhibitory activity mdpi.comnih.govresearchgate.netresearchgate.net

Effects on Fungal Spore Germination and Hyphal Integrity

A key aspect of the antifungal action of this compound is its ability to inhibit fungal spore germination and compromise hyphal integrity. researchgate.netnih.gov Treatment with fusaricidin leads to a dose-dependent suppression of zoospore production and germination in fungi like Phytophthora capsici. researchgate.net Microscopic observations have revealed that fusaricidin causes hyphal tips to expand and rupture. nih.gov This disruption of fungal morphology is a direct consequence of the compound's effect on the plasma membrane, leading to cytoplasm leakage and ultimately, cell death. researchgate.netnih.gov

Cellular and Molecular Mechanistic Insights into Activity

Membrane Interaction and Permeabilization Mechanisms (e.g., cytoplasm leakage, pore formation)

The primary mechanism of action for this compound involves its interaction with and permeabilization of cellular membranes. researchgate.netnih.gov This interaction is facilitated by the amphiphilic nature of the molecule, with its lipid tail inserting into the membrane and the cyclic peptide portion remaining at the surface. frontiersin.org This disruption of the membrane structure leads to the formation of pores, resulting in the leakage of cytoplasmic contents, including ions, proteins, and nucleic acids. nih.govnih.gov Studies have demonstrated that fusaricidin-type compounds can create pores in both plasma and mitochondrial membranes. mdpi.comdntb.gov.uanih.gov The positively charged guanidino group on the fatty acid tail is crucial for this pore-forming activity, as it is believed to pull the uncharged head of the molecule into the polarized membrane. mdpi.com This process is dependent on the membrane potential. mdpi.comdntb.gov.ua

Modulation of Cellular Metabolism (e.g., nucleotide, fatty acid, amino acid catabolism)

Beyond direct membrane damage, this compound can also modulate cellular metabolism in target organisms. In Bacillus subtilis, exposure to fusaricidins led to significant changes in gene expression related to key metabolic pathways. nih.gov Specifically, the treatment resulted in an increased catabolism of fatty acids and amino acids. nih.gov This suggests that the bacterium attempts to generate additional energy to counteract the stress induced by the antibiotic. nih.gov Conversely, glucose decomposition and gluconeogenesis were strongly repressed. nih.gov These metabolic shifts highlight a complex cellular response to the membrane-damaging effects of this compound.

Interactions with Specific Cellular Components and Targets (e.g., σW factor, YmcC membrane protein)

The antibacterial mechanism of fusaricidins involves interactions with specific cellular components, particularly those related to the cell membrane and stress response pathways. In studies using the model organism Bacillus subtilis, the extracytoplasmic function (ECF) sigma factor, σW (SigW), has been identified as a key player in the early response to fusaricidin exposure. nih.govnih.gov The σW factor is known to be involved in the adaptation to agents that affect the cell membrane. uni-goettingen.de

Upon treatment with fusaricidins, a rapid and transient induction of the σW regulon is observed. nih.gov Within the initial five minutes of exposure, approximately 18 genes were induced more than threefold, and of these, two-thirds are known to be regulated by σW. nih.govnih.gov This immediate response suggests that fusaricidin's primary effect involves membrane stress. nih.gov

Among the most strongly induced genes is ymcC, which codes for a lipoprotein. nih.gov The expression of the ymcC gene increased by approximately 17.6-fold following fusaricidin treatment. nih.gov YmcC is considered a lipoprotein that may contribute to membrane protection. nih.gov The gene encoding YmcC in B. subtilis is located upstream of a putative polyketide synthase gene cluster, and a similar genetic organization is found upstream of the fusaricidin biosynthetic cluster in Paenibacillus polymyxa. nih.gov This suggests that the YmcC membrane protein, under the regulation of the σW factor, likely plays a significant role in the bacterial response to fusaricidin. nih.gov The rapid response pathway activated by fusaricidin involves a two-component system that includes modules for cellular membrane dynamics and detoxification processes. nih.govplos.org

Investigations of Other Biological Activities

Beyond its direct antimicrobial effects, fusaricidin exhibits other significant biological activities, including the ability to induce defense mechanisms in plants and cytotoxic effects against mammalian cells.

Induction of Systemic Plant Resistance (e.g., Salicylic (B10762653) Acid (SA)-mediated pathway, PR gene expression)

Fusaricidin acts as an elicitor of induced systemic resistance (ISR) in various plants, protecting them from subsequent pathogen attacks. researchgate.netnih.govresearchgate.netdost.gov.ph This resistance is often mediated through the salicylic acid (SA)-dependent signaling pathway. researchgate.netnih.govresearchgate.net

Studies on cucumber plants demonstrated that fusaricidin produced by Paenibacillus polymyxa WLY78 could induce systemic resistance against Fusarium wilt. nih.govresearchgate.netmdpi.com This was confirmed by quantitative real-time PCR (qRT-PCR) analysis, which showed that fusaricidin treatment led to the upregulation of genes associated with the SA pathway. nih.govresearchgate.net Specifically, the expression of pathogenesis-related (PR) genes, such as PR1 and PR3, was significantly increased in cucumber leaves following treatment. nih.gov For instance, at day two post-treatment, the expression of PR2 was 17-fold higher than in controls. nih.gov This response was not dependent on the ethylene (B1197577) pathway. nih.gov

Further supporting the role of the SA pathway, direct application of purified fusaricidins to cucumber roots led to a significant accumulation of free salicylic acid, which peaked one day after treatment before being converted to its conjugated form. nih.gov Similar findings were reported in other plant models. In Arabidopsis thaliana, fusaricidin application resulted in the up-regulation of PR gene expression through a salicylic acid-dependent pathway. researchgate.net Likewise, treating tomato leaves with a fusaricidin extract induced the expression of PR-1, PR-2, and PR-3 genes, which is believed to contribute to the increased resistance against gray mold disease. hep.com.cn

Antitumor/Cytotoxic Activities in Cellular Models

Fusaricidin-type compounds (FTCs) have demonstrated significant cytotoxic activity against various mammalian cell lines in preclinical models. dntb.gov.uanih.govnih.gov The primary mechanism of this toxicity is the permeabilization of cellular membranes, leading to the formation of pores in both the plasma membrane and the inner mitochondrial membrane. dntb.gov.uanih.govnih.gov This permeabilization is dependent on the membrane potential (ΔΨm) but does not involve the mitochondrial permeability transition pore (mPTP). dntb.gov.uanih.gov

Detailed studies on purified fusaricidins A and B revealed their potent toxic effects on several mammalian cell types. researchgate.net

Mitochondrial Depolarization : At low concentrations of 0.5-1 μg/mL, fusaricidins A and B caused depolarization of mitochondria in boar sperm, porcine tubular kidney epithelial (PK-15) cells, and murine fibroblast (L929) cells. researchgate.net

Apoptosis Induction : At slightly higher concentrations of 2.5-5 μg/mL, these compounds induced nuclear fragmentation and apoptosis. researchgate.net

Ion Channel Formation : The underlying cause of this cytotoxicity is attributed to the ability of fusaricidins to form K+ permeating single channels in membranes. researchgate.net

The formation of these pores disrupts mitochondrial functions, affects cellular integrity, and ultimately leads to cell death. dntb.gov.uanih.govresearchgate.net Additionally, research on fusaricidin analogs has suggested potential antitumor activity. For example, ohmyungsamycin A, a fusaricidin analog, was reported to exhibit antitumor activity against HCT-116 human colon cancer cells by regulating the S-phase kinase-associated protein 2 (Skp2)-p27 axis and minichromosome maintenance protein 4 (MCM4). dost.gov.ph

Chemical Synthesis and Structure Activity Relationship Sar Studies of Fusaricidin D and Analogs

Total Synthesis Methodologies for Fusaricidin D and Related Compounds

The total synthesis of this compound and its analogs is a complex undertaking due to the presence of a cyclic hexadepsipeptide core, multiple chiral centers, and a unique 15-guanidino-3-hydroxypentadecanoic acid (GHPD) lipid side chain. beilstein-journals.orgsmolecule.com Researchers have developed several strategies to construct these molecules, primarily focusing on efficient peptide coupling, cyclization, and the synthesis of the fatty acid component.

A common approach involves the synthesis of the linear peptide precursor on a solid support, followed by cyclization and subsequent attachment of the lipid side chain. beilstein-journals.org Alternatively, the lipid chain can be attached to the N-terminal amino acid before the final cyclization step. Key methodologies include:

Solid-Phase Peptide Synthesis (SPPS): SPPS is a cornerstone for assembling the linear hexapeptide chain. nih.gov The use of Fmoc (9-fluorenylmethyloxycarbonyl) protecting group chemistry is prevalent. nih.gov One reported strategy involved attaching the C-terminal D-Aspartic acid to the resin via its side chain, followed by the stepwise addition of the other amino acids. nih.gov

Macrolactamization vs. Macrolactonization: The cyclization of the linear precursor is a critical step.

Macrolactonization: This method forms the ester bond between the C-terminal D-Ala and the β-hydroxyl group of the N-terminal L-Thr to close the ring. beilstein-journals.org However, this approach can suffer from low yields and diastereoselectivity issues. beilstein-journals.org

Macrolactamization: This strategy involves forming an amide bond for cyclization, often between the N-terminus and the C-terminus ("head-to-tail"). beilstein-journals.org On-resin macrolactamization has been explored to improve efficiency and yield. beilstein-journals.org

A notable total synthesis of fusaricidin E, a close analog of this compound, employed a convergent strategy. beilstein-journals.org This involved an on-resin head-to-tail macrolactamization to form the cyclic peptide, followed by the solution-phase coupling of the pre-synthesized GHPD side chain. beilstein-journals.org This method was developed to improve upon earlier strategies that faced challenges with yield and diastereoselectivity. beilstein-journals.org

Semi-synthetic and Derivatization Strategies

Semi-synthetic modifications of naturally isolated fusaricidins or their synthetic analogs offer a more direct route to new derivatives. These strategies focus on altering specific functional groups to probe their importance and to potentially enhance activity or improve physicochemical properties.

One key area of modification has been the lipid tail. The natural 15-guanidino-3-hydroxypentadecanoic acid is complex to synthesize. Researchers have replaced it with more accessible lipid chains, such as 12-guanidinododecanoic acid (12-GDA). google.com This modification retained antimicrobial activity, demonstrating that some variation in the lipid tail is permissible. google.com In contrast, replacing the GHPD with 12-aminododecanoic acid (12-ADA), which lacks the terminal guanidinium (B1211019) group, resulted in a complete loss of activity, highlighting the critical role of the cationic charge. google.comgoogle.com

Another significant derivatization strategy is the substitution of the ester bond in the cyclic depsipeptide core with a more stable amide bond. ubc.ca This ester-to-amide substitution creates cyclic lipopeptides that are less susceptible to hydrolysis by esterases, potentially leading to improved stability in biological systems. nih.gov Importantly, this modification often results in analogs with comparable antibacterial potency but greatly decreased non-specific cytotoxicity. ubc.ca

The conversion of the lipid tail's terminal amino group into a guanidino group is another crucial derivatization step in many synthetic routes. This is typically achieved after the main peptide backbone has been assembled, using reagents like 1H-pyrazole-1-carboxamidine or N,N'-bis(tert-butoxycarbonyl)thiourea with Mukaiyama's reagent. nih.gov

Rational Design and Synthesis of this compound Analogs

Rational design aims to create novel fusaricidin analogs with tailored properties, such as enhanced potency, broader spectrum of activity, or reduced toxicity. These efforts are guided by existing SAR data and an understanding of the molecule's mechanism of action.

A powerful tool in the rational design of new analogs is the use of a positional scanning combinatorial approach. nih.gov This involves systematically substituting each amino acid position with a variety of other natural and unnatural amino acids to identify which residues are most important for activity.

Key strategies in the rational design and synthesis of this compound analogs include:

Incorporation of Unnatural Amino Acids: Synthesizing analogs with unnatural amino acids, such as homophenylalanine, has been shown to increase efficacy, particularly against Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA). frontiersin.orgnih.gov The inclusion of these non-natural residues can also confer resistance to proteolytic degradation, potentially increasing the in vivo half-life of the compounds. frontiersin.org

Modulating Charge and Hydrophobicity: The balance between positive charge and hydrophobicity is critical for antimicrobial activity. frontiersin.org Analogs have been designed with additional positively charged residues, like diaminobutyric acid, which can enhance activity against Gram-negative bacteria. frontiersin.orgnih.gov These modifications can increase the molecule's flexibility and interaction with bacterial membranes. frontiersin.org

One study reported the synthesis of a novel analog, CLP 2605-4, which incorporates hydrophobic homophenylalanine residues in its macrocycle. frontiersin.org This peptide demonstrated potent activity against MRSA. frontiersin.org Another analog, CLP 2612-8.1, featuring two cationic diaminobutyric acid residues, was most effective against Pseudomonas aeruginosa. frontiersin.org The synthesis of these complex analogs was achieved using Fmoc-based solid-phase chemistry. frontiersin.orgnih.gov

Structure-Activity Relationship (SAR) Analysis

SAR studies are fundamental to understanding how the chemical structure of this compound and its analogs correlates with their biological activity. These studies have provided critical insights into the roles of the lipid side chain, the cyclic peptide core, and individual amino acid residues.

The fusaricidin structure can be broadly divided into two key components: the lipid side chain and the cyclic hexadepsipeptide moiety. Both are crucial for its antimicrobial action. nih.govfrontiersin.org

The lipid side chain , 15-guanidino-3-hydroxypentadecanoic acid (GHPD), is of paramount importance for antibiotic activity. beilstein-journals.orgnih.gov Its length, the presence of the 3-hydroxy group, and particularly the terminal guanidinium group are key features. The positively charged guanidinium group is believed to facilitate interaction with the negatively charged components of bacterial and fungal cell membranes. nih.govmdpi.com

Replacing the entire GHPD tail with a 12-aminododecanoic acid (lacking the guanidinium group) leads to a complete loss of antimicrobial activity. google.com

Replacing GHPD with 12-guanidinododecanoic acid (retaining the guanidinium group but on a shorter, non-hydroxylated chain) preserves antibacterial activity, indicating the essential nature of the cationic charge over the exact chain length or hydroxylation in some contexts. google.comnih.gov

The cyclic peptide moiety also plays a critical role, though its contribution can be more nuanced. nih.gov While different fusaricidin family members share the same lipid tail, variations in the amino acid sequence of the peptide ring lead to differences in their activity spectrum and potency. nih.gov The cyclic structure itself, which includes a depsipeptide bond, provides a constrained conformation that is important for biological function. nih.gov Linear versions of these peptides are typically inactive, demonstrating the necessity of the cyclic scaffold. nih.gov

The specific amino acids at each of the six positions in the peptide ring significantly influence the biological activity of fusaricidin analogs. mdpi.com The general structure is L-Thr¹-Xaa²-Xaa³-D-allo-Thr⁴-Xaa⁵-D-Ala⁶. nih.gov

Systematic substitution studies, such as alanine-scanning, have revealed the importance of specific residues:

Position 2 (D-Val in Fusaricidin A): This position is critical. Replacing D-Val² with D-Ala results in a complete loss of antibacterial activity. nih.gov

Position 3 (L-Val in Fusaricidin C, L-Tyr in this compound): This position is more tolerant to substitutions. nih.govmdpi.com Replacing Val³ with Ala preserved antibacterial activity, while substitution with the more polar Tyr residue led to a reduction in activity. nih.gov However, replacement with the non-polar Phe did not negatively impact activity. nih.gov

Position 4 (D-allo-Thr): This residue is crucial for activity. Its replacement with D-Ala leads to inactive compounds. nih.gov

Position 6 (D-Ala): This position is highly sensitive to modification. researchgate.net Replacement of D-Ala⁶ with Gly or L-Ala results in a significant loss of antimicrobial activity. researchgate.net Epimerization of this residue to L-Ala also leads to a complete loss of antifungal activity. researchgate.net

The following table summarizes the effect of amino acid substitutions on the antibacterial activity of a fusaricidin A analog. nih.gov

AnalogPosition 2Position 3Position 4Position 6MIC (μg/mL) vs. S. aureus
Parent Peptide (6) D-ValValD-aThrD-Ala8
Analog 7 D-AlaValD-aThrD-Ala>128
Analog 8 D-ValAlaD-aThrD-Ala8
Analog 9 D-ValValD-AlaD-Ala>128
Analog 10 D-ValValD-aThrGly>128
Analog 11 D-ValPheD-aThrD-Ala8
Analog 12 D-ValTyrD-aThrD-Ala32
Data sourced from Bionda et al., 2012. nih.gov

The three-dimensional conformation of fusaricidins is intrinsically linked to their biological activity. The cyclic nature of the peptide backbone restricts conformational freedom, pre-organizing the molecule for interaction with its biological target.

Conformational studies are often performed using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly by analyzing Nuclear Overhauser Effect (NOE) correlations, in conjunction with molecular dynamics calculations. capes.gov.br These techniques can determine the molecule's predominant conformation in solution, including the nature and number of intramolecular hydrogen bonds. capes.gov.br

Studies on related cyclic depsipeptides have shown that the peptide ring can adopt different amphiphilic conformations depending on the solvent environment. nih.gov For instance, the amide analogs of fusaricidin A, while still active, were found to be less amphiphilic than their parent depsipeptides. nih.gov This difference in conformation and amphiphilicity may contribute to the observed dissociation between their antibacterial activity and their cytotoxicity. nih.gov

Influence of Amino Acid Residues on Biological Profile

Stereochemical Considerations in this compound Synthesis and Activity

The complex molecular architecture of this compound, characterized by multiple chiral centers within both its cyclic hexadepsipeptide core and its lipid side chain, presents significant stereochemical challenges in its total synthesis. The precise spatial arrangement of these stereocenters is not merely a synthetic hurdle but is fundamentally crucial for the compound's biological activity. Research into the synthesis of this compound and its analogs has consistently demonstrated that even minor alterations in stereochemistry can lead to a dramatic loss of antifungal potency.

The cyclic core of fusaricidins contains a conserved set of amino acids with specific stereochemistries: L-Threonine (L-Thr), D-allo-Threonine (D-allo-Thr), and D-Alanine (D-Ala). beilstein-journals.orgbeilstein-journals.org The integrity of these chiral centers, particularly the D-configuration of the alanine (B10760859) residue at the C-terminus of the linear precursor, is paramount for the antifungal properties of the resulting cyclic lipodepsipeptide.

A significant challenge in the synthesis of fusaricidins is the propensity for epimerization of the C-terminal amino acid during the critical macrolactonization step. beilstein-journals.org The use of certain cyclization reagents and conditions can lead to the formation of diastereomeric mixtures, complicating purification and reducing the yield of the desired, biologically active stereoisomer. For instance, macrolactonization attempts using methods like the Corey-Nicolaou protocol have been reported to cause significant epimerization of the D-Alanine residue. beilstein-journals.org This underscores the need for carefully optimized cyclization strategies, such as the modified Yamaguchi macrolactonization, to preserve the stereochemical integrity of the molecule. beilstein-journals.org

Structure-activity relationship (SAR) studies on synthetic analogs of the closely related Fusaricidin A (LI-F04a), which shares a similar core structure with this compound, have provided quantitative insights into the importance of stereochemistry. These studies have focused on systematically altering the stereocenters of key residues and evaluating the impact on antifungal activity against various pathogenic fungi.

The D-configuration of the alanine residue in the cyclic peptide core has been identified as an absolute requirement for antifungal activity. beilstein-journals.org Synthesis of an analog where the D-Ala was replaced with L-Ala resulted in a complete loss of activity against Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. beilstein-journals.org This suggests that the specific conformation adopted by the cyclic core, which is dictated by the stereochemistry of its constituent amino acids, is essential for its interaction with its biological target.

Furthermore, the stereochemistry of the 3-hydroxy group on the 15-guanidino-3-hydroxypentadecanoyl (GHPD) lipid side chain also plays a critical role, albeit a less drastic one than the D-Ala configuration. beilstein-journals.org Inversion of the natural (R)-stereochemistry of this hydroxyl group to the (S)-configuration leads to a significant reduction in antifungal activity. beilstein-journals.org Similarly, the complete removal of this hydroxyl group also diminishes the compound's potency. beilstein-journals.org

The following data from synthetic LI-F04a and its analogs illustrate these stereochemical dependencies:

CompoundModificationMIC (μg/mL) vs C. albicansMIC (μg/mL) vs C. neoformansMIC (μg/mL) vs A. fumigatus
Synthetic LI-F04aNatural Stereochemistry6.256.2525
Side-chain epimerInversion of side-chain OH stereochemistry252550
Deoxy-analogRemoval of side-chain OH group5050>50
D-Ala to L-Ala analogEpimerization of Alanine residue>50>50>50

These findings collectively highlight that the specific three-dimensional structure of this compound, governed by the precise stereochemistry of its amino acid and lipid components, is finely tuned for its antifungal activity. Any deviation from the natural stereochemical configuration, particularly at the D-Alanine residue, disrupts the molecule's bioactive conformation, leading to a substantial loss of potency.

Advanced Analytical Methodologies in Fusaricidin D Research

High-Resolution Mass Spectrometry for Characterization and Quantification

High-resolution mass spectrometry (HRMS) is a cornerstone in the study of Fusaricidin D, providing invaluable data for its identification, structural characterization, and quantification. Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are routinely employed.

MALDI-TOF MS has been instrumental in the rapid detection and identification of this compound and its analogs in crude extracts of P. polymyxa. oup.comresearchgate.netbiorxiv.org This technique allows for the determination of the molecular weights of the various fusaricidin compounds present in a sample. For instance, in studies of P. polymyxa strain SQR-21, MALDI-TOF MS analysis of the metabolites revealed a peak at m/z 961, corresponding to the [M+H]⁺ ion of this compound. researchgate.net Similarly, analysis of P. polymyxa 188 extracts showed a distinct peak at m/z 961, confirming the presence of this compound among other fusaricidin variants. oup.combiorxiv.org The high-throughput nature of MALDI-TOF MS makes it an efficient tool for screening bacterial strains for the production of these bioactive compounds.

LC-MS/MS provides a more in-depth analysis, combining the separation power of liquid chromatography with the structural information from tandem mass spectrometry. This technique is crucial for both the characterization and quantification of this compound. In the analysis of extracts from P. polymyxa WLY78, LC-MS identified a molecular ion at m/z 961, which was subsequently confirmed as this compound through MS/MS fragmentation analysis. mdpi.com The fragmentation patterns obtained from MS/MS experiments are vital for elucidating the structure of the peptide ring and the fatty acid side chain, distinguishing this compound from its closely related analogs. mdpi.comnih.gov This detailed structural information is essential for understanding the structure-activity relationships of these compounds.

UPLC-MS offers enhanced resolution and sensitivity compared to conventional HPLC-MS, enabling the detection and quantification of even minor fusaricidin variants. frontiersin.org The increased separation efficiency of UPLC allows for a more accurate assessment of the purity of this compound isolates and a more precise quantification in complex biological matrices.

TechniqueApplication in this compound ResearchKey Findings
MALDI-TOF MS Rapid detection and identification of this compound in bacterial extracts.Confirmed the presence of this compound (m/z 961) in various P. polymyxa strains. oup.comresearchgate.netbiorxiv.org
LC-MS/MS Characterization, structural elucidation, and quantification.Identified this compound and elucidated its fragmentation pattern for structural confirmation. mdpi.comnih.gov
UPLC-MS High-resolution separation and sensitive quantification.Enabled the detection of various fusaricidin analogs, including this compound. frontiersin.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound. While mass spectrometry provides information on the molecular weight and fragmentation, NMR allows for the determination of the precise connectivity of atoms and the stereochemistry of the molecule.

Both one-dimensional (¹H and ¹³C) and two-dimensional (COSY, NOESY, HMBC) NMR experiments are employed to piece together the complex structure of fusaricidins. beilstein-journals.orggoogle.com Although the complete separation of Fusaricidin C and D can be challenging, detailed analyses of 2D NMR spectra of mixtures have allowed for their structural determination. nih.gov For instance, the structure of fusaricidin B was elucidated primarily through various NMR experiments, which then aided in understanding the structures of other analogs like C and D. nih.gov These studies have been fundamental in confirming the cyclic depsipeptide nature of fusaricidins and the composition of their amino acid residues. beilstein-journals.orggoogle.com

Chromatographic Techniques for Research-Scale Isolation and Purity Assessment

Chromatographic techniques are fundamental for the isolation of this compound from complex fermentation broths and for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC (RP-HPLC) are the most commonly used methods.

Preparative HPLC is utilized to purify fusaricidins from crude extracts. nih.gov The separation is typically based on the hydrophobicity of the compounds, with a C18 reversed-phase column being a common choice. nih.gov Fractions are collected and their purity is assessed using analytical HPLC. nih.gov The antifungal activity of the collected fractions is often tested to identify the bioactive compounds. nih.gov For example, in the study of P. polymyxa WLY78, HPLC was used to separate fusaricidin-containing fractions, which were then subjected to bioassays and LC-MS analysis. mdpi.com RP-HPLC has been successfully employed to purify mixtures of fusaricidins, including this compound, from the culture broth of P. polymyxa. hep.com.cn

Genomic and Proteomic Approaches for Biosynthetic Pathway Analysis

Understanding the biosynthesis of this compound is crucial for potential metabolic engineering efforts to enhance its production or generate novel analogs. Genomic and proteomic approaches have provided significant insights into the fusaricidin biosynthetic gene cluster (fus).

The fus gene cluster contains several genes, with fusA being the central gene encoding a large non-ribosomal peptide synthetase (NRPS). oup.commdpi.com This NRPS is responsible for assembling the peptide backbone of fusaricidin. oup.com Genomic analysis of various P. polymyxa strains has revealed the presence of the fus gene cluster and its high similarity across different strains. mdpi.com For instance, the fus gene cluster of P. polymyxa WLY78 shows 95% similarity to that of P. polymyxa PKB1. mdpi.com

Mutation and gene disruption studies have been instrumental in confirming the function of the fus genes. By creating mutants with inactivated genes within the fus cluster, researchers have been able to demonstrate their essential role in fusaricidin production. mdpi.com For example, disruption of the fusA gene in P. polymyxa SQR-21 resulted in the loss of fusaricidin synthesis. researchgate.net

Proteomic studies, in conjunction with genomic data, can help to identify the proteins involved in the entire biosynthetic pathway and its regulation, offering a more complete picture of how Paenibacillus species produce these complex and valuable compounds. researchgate.net

Ecological and Biotechnological Research Applications

Role in Microbial Ecology and Interspecies Interactions

Fusaricidin D, as part of the fusaricidin complex produced by Paenibacillus polymyxa, plays a significant role in mediating microbial interactions within the complex soil environment. P. polymyxa is recognized as a plant growth-promoting rhizobacterium (PGPR), and its ability to produce antimicrobial compounds like fusaricidins is crucial for its ecological success. nih.govaimspress.com The production of these antibiotics allows the bacterium to antagonize and suppress competing microorganisms, particularly pathogenic fungi, thereby securing its niche in the rhizosphere. scielo.brnih.gov This antagonistic capability is a key component of interspecies interactions, shaping the microbial community structure around plant roots. scielo.brresearchgate.net

Potential as Biocontrol Agents for Plant Diseases

The potent antifungal properties of fusaricidins, including this compound, make them promising candidates for development as biocontrol agents against a variety of destructive plant diseases. nih.gov Research has demonstrated their efficacy against numerous phytopathogens. mdpi.com

Antagonistic Activity Against Key Plant Pathogens:

Fusarium Wilt: Fusaricidins exhibit strong inhibitory activity against Fusarium oxysporum, the causal agent of Fusarium wilt in crops like cucumber and watermelon. nih.govmdpi.comnih.gov The biocontrol mechanism involves the disruption of fungal hyphal membranes and the inhibition of spore germination, which significantly reduces disease incidence. mdpi.comresearchgate.net In biocontrol assays, the application of fusaricidin-producing P. polymyxa WLY78 resulted in a control efficacy of 73% against Fusarium wilt of cucumber. mdpi.com

Botrytis cinerea (Gray Mold): Extracts containing fusaricidins from P. polymyxa A21 have been shown to effectively control gray mold on tomato leaves and fruit. hep.com.cn In one study, tomato fruit treated with the fusaricidin extract showed no gray mold symptoms 10 days after inoculation. hep.com.cn Furthermore, engineered derivatives of fusaricidin have demonstrated even greater antifungal activity against B. cinerea, with control efficacies reaching 98.1% for cucumber gray mold in lab settings. nih.govfrontiersin.org

Phytophthora Blight: Fusaricidin has been proven effective in controlling Phytophthora blight, caused by the oomycete Phytophthora capsici, on red pepper. researchgate.net It also shows good control efficacy against P. capsici on post-harvest produce such as watermelon, pepper, and cherry tomatoes. researchgate.net The mechanism of action against P. capsici involves the impairment of the plasma membrane structure, leading to cell death. researchgate.net The minimal inhibitory concentration (MIC) of fusaricidin against P. capsici was found to be 16 ppm, and at a concentration of 0.1 ppm, it significantly reduced disease severity in red pepper plants. researchgate.net

Table 1: Antagonistic Activity of Fusaricidin-Producing Bacteria and Purified Compounds Against Plant Pathogens

PathogenHost PlantFusaricidin SourceObserved EffectReference
Fusarium oxysporum f. sp. cucumeriumCucumberP. polymyxa WLY78Plays a major role in controlling Fusarium wilt disease. mdpi.comresearchgate.netnih.gov mdpi.comresearchgate.netnih.gov
Fusarium oxysporum f. sp. neviumN/AP. polymyxa SQR-21 (produces Fusaricidins A, B, C, D)Active against the pathogen. hep.com.cn hep.com.cn
Botrytis cinereaTomatoP. polymyxa A21 (produces Fusaricidins A, B, C, D)Significantly reduced gray mold disease incidence and severity on leaves and fruit. hep.com.cn hep.com.cn
Botrytis cinereaCucumberEngineered [ΔAla⁶] fusaricidin LI-F07aControl effect of 98.1% against cucumber gray mold. nih.gov nih.gov
Phytophthora capsiciRed PepperP. polymyxa E681Reduced disease severity from 81.7% to 40% at 0.1 ppm. researchgate.net researchgate.net
Phytophthora capsiciWatermelon, Pepper, Cherry Tomato (Post-harvest)P. polymyxa NX20Exhibited good control efficacy. researchgate.net researchgate.net

Strategies for Sustainable Agricultural Applications

The development of fusaricidin-based products aligns with the goals of sustainable agriculture by offering environmentally friendly alternatives to chemical pesticides. nih.govresearchgate.netsciepub.com Several strategies are being explored to harness its potential.

One primary strategy is the use of fusaricidin-producing P. polymyxa strains as microbial biopesticides. aimspress.com This approach is considered sustainable as it reduces the reliance on synthetic chemicals, minimizing their negative environmental impact. nih.gov

A second key strategy involves leveraging fusaricidin's ability to induce systemic resistance (ISR) in plants. mdpi.comresearchgate.net Application of fusaricidin can trigger the plant's own defense pathways, leading to broad-spectrum and long-lasting protection against pathogens. hep.com.cnresearchgate.net Studies indicate that this resistance is mediated through the salicylic (B10762653) acid (SA)-dependent signaling pathway, which activates the expression of pathogenesis-related (PR) genes. mdpi.comresearchgate.netresearchgate.net

Furthermore, biotechnological approaches are being used to enhance the efficacy of fusaricidins. Metabolic engineering of the fusA synthetase gene in P. polymyxa has led to the creation of novel fusaricidin derivatives with increased antifungal activity compared to the naturally occurring forms. nih.govfrontiersin.org Another genetic strategy involves deactivating the biosynthetic genes for other antibiotics, such as polymyxin, in a fusaricidin-producing strain to channel metabolic resources towards higher fusaricidin yields. google.com These innovations could lead to the development of more potent and cost-effective biocontrol products for sustainable agriculture. nih.govevitachem.com

Emerging Research Avenues and Future Directions for Fusaricidin D

Discovery of Novel Fusaricidin D Analogs from Diverse Natural Sources

The search for novel antibiotics has led researchers to explore diverse natural environments for microorganisms that produce bioactive compounds. Fusaricidins, a family of cyclic lipopeptides, are primarily produced by various strains of Paenibacillus polymyxa. researchgate.netscielo.brmdpi.com These compounds exhibit significant antimicrobial properties, particularly against Gram-positive bacteria and a wide range of fungi. researchgate.netmdpi.com

The basic structure of fusaricidins consists of a cyclic hexadepsipeptide and a unique 15-guanidino-3-hydroxypentadecanoic acid (GHPD) side chain. beilstein-journals.org Variations in the amino acid sequence of the peptide ring lead to different fusaricidin analogs. nih.gov For instance, fusaricidins A, B, C, and D, isolated from P. polymyxa KT-8, are analogous to the LI-F family of antibiotics. researchgate.netnih.gov Fusaricidin A and B differ from C and D in their amino acid composition. nih.govnih.gov

Recent research has focused on isolating and characterizing new fusaricidin-type compounds from previously unexplored sources. For example, two new fusaricidin homologs, designated fusaricidin E and F, were discovered in fermentation broths of three Paenibacillus strains. beilstein-journals.org Additionally, at least 40 different fusaricidin analogs have been reported from various P. polymyxa strains, highlighting the rich chemical diversity within this family. biorxiv.org The Brazilian savannah, a biome with immense biodiversity, is being explored as a potential source of novel endophytic P. polymyxa strains that may produce new antimicrobial compounds. scielo.br

Bioactivity-guided fractionation of extracts from Paenibacillus sp. strain Lu16774 led to the isolation of two novel fusaricidin-type compounds. google.com The structural elucidation of these new analogs is typically achieved through a combination of tandem mass spectrometry and NMR spectroscopy. beilstein-journals.org The discovery of these natural variants provides a valuable library of compounds for structure-activity relationship (SAR) studies, which are crucial for the development of more potent and selective antimicrobial agents. flvc.org

Advanced Chemoenzymatic and Biosynthetic Engineering for Structure Diversification

To expand the chemical diversity of this compound and its analogs beyond what is found in nature, researchers are turning to advanced chemoenzymatic and biosynthetic engineering strategies. These approaches allow for the creation of novel derivatives with potentially improved therapeutic properties. nih.govfrontiersin.org

Biosynthetic Engineering: Fusaricidin is synthesized non-ribosomally by a large multi-modular enzyme called fusaricidin synthetase (FusA). nih.govfrontiersin.org This enzyme is composed of six modules, each responsible for the incorporation of a specific amino acid into the peptide ring. nih.gov By manipulating the genes encoding these modules, it is possible to alter the final structure of the fusaricidin molecule.

For example, by deleting the sixth module (ΔM6) of the FusA synthetase in P. polymyxa WLY78, researchers successfully created a novel fusaricidin derivative, [ΔAla6] fusaricidin LI-F07a. nih.gov This new compound, lacking the D-Alanine at the sixth position, exhibited a one-fold increase in antifungal activity compared to the parent molecule. nih.gov The substrate-binding pockets of the adenylation (A) domains within the NRPS modules can also be engineered to incorporate different amino acids, further diversifying the peptide core. nih.govresearchgate.net

Chemoenzymatic Synthesis: This approach combines chemical synthesis with enzymatic reactions to create novel analogs. Solid-phase peptide synthesis (SPPS) has been a key technique in generating fusaricidin analogs. frontiersin.orgresearchgate.net A significant challenge in the total synthesis of fusaricidins has been the creation of the cyclic depsipeptide core and the attachment of the lipid side chain. beilstein-journals.org

Early synthetic strategies involved a macrolactonization approach in solution, which often resulted in low yields and diastereomeric mixtures. beilstein-journals.orgresearchgate.net More recent methods have employed on-resin head-to-tail macrolactamization, which has proven to be more efficient. beilstein-journals.orgresearchgate.net This strategy has been used to synthesize fusaricidin analogs with modified lipid tails, such as replacing the natural GHPD with 12-guanidino-dodecanoic acid (12-GDA). google.comresearchgate.net Interestingly, replacing GHPD with 12-amino-dodecanoic acid (12-ADA) led to a complete loss of antimicrobial activity, highlighting the importance of the guanidino group for bioactivity. google.com

These advanced synthetic and biosynthetic methods provide powerful tools for generating a wide array of fusaricidin analogs, which can then be screened for enhanced antimicrobial activity, reduced toxicity, and improved pharmacokinetic properties. frontiersin.orgportlandpress.com

Exploration of Synergistic Biological Effects with Other Compounds (mechanistic focus)

The investigation of synergistic interactions between this compound and other compounds is a promising avenue to enhance its therapeutic potential and combat drug resistance. The focus of this research is on understanding the underlying mechanisms of these synergistic effects.

One area of exploration is the combination of fusaricidins with other antimicrobial agents. For instance, a study demonstrated that combining nikkomycin (B1203212) Z with echinocandins resulted in a synergistic effect against Aspergillus fumigatus, a pathogenic fungus. mdpi.com This synergy is likely due to the different modes of action of the two compounds, with echinocandins targeting the fungal cell wall synthesis. mdpi.com

Another mechanistic focus is on how fusaricidins interact with biological membranes. Fusaricidin-type compounds are known to form pores in both mitochondrial and plasma membranes of mammalian cells. mdpi.comnih.gov This membrane-disrupting activity could potentially be harnessed in combination with other drugs that may have intracellular targets. By increasing membrane permeability, fusaricidin could facilitate the entry of other compounds into the cell, thereby enhancing their efficacy.

Furthermore, research has shown that fusaricidin treatment can induce the accumulation of reactive oxygen species (ROS) in target cells. researchgate.net This oxidative stress can be a potent mechanism of cell killing. Combining fusaricidin with compounds that also induce ROS or inhibit cellular antioxidant defenses could lead to a powerful synergistic effect.

The synergistic potential of fusaricidins is also being explored in the context of agricultural applications. For example, the inoculation of plants with Paenibacillus polymyxa, a fusaricidin producer, has been shown to enhance disease resistance in melon self-rootstocks. mdpi.com This effect is attributed to a combination of direct antibiosis through fusaricidin production and the induction of systemic resistance in the plant. mdpi.com Understanding the molecular cross-talk between fusaricidin, the plant's immune system, and invading pathogens is a key area of mechanistic investigation.

Development of Research Tools and Probes for Mechanistic Studies

To delve deeper into the molecular mechanisms of this compound, researchers are developing specialized tools and probes. These tools are essential for identifying cellular targets, elucidating modes of action, and understanding resistance mechanisms.

One approach is the use of fluorescently labeled fusaricidin analogs. These probes can be used in cellular imaging studies to visualize the localization of the compound within cells and its interaction with specific organelles. For example, fluorescent DNA microarray technology has been used to quantify changes in gene expression in Bacillus subtilis in response to fusaricidin treatment. plos.org

Another important set of tools are labeled probes used in binding assays. For instance, digoxigenin-labeled DNA probes have been employed in electrophoretic mobility shift assays (EMSAs) to study the binding of regulatory proteins to the promoter region of the fusaricidin biosynthetic gene cluster. apsnet.org This allows for the identification of transcription factors that control fusaricidin production.

The development of specific antibodies against fusaricidin would also be a valuable tool for its detection and quantification in complex biological samples. These antibodies could be used in techniques such as enzyme-linked immunosorbent assays (ELISAs) and Western blotting.

Furthermore, the synthesis of biotinylated fusaricidin analogs could enable affinity chromatography-based approaches to pull down and identify cellular binding partners. This would provide direct evidence of the molecular targets of fusaricidin within the cell. The BacLight kit from Molecular Probes has been utilized to assess the effects of fusaricidin on bacterial cells. plos.org

These research tools and probes are critical for advancing our understanding of fusaricidin's biology and for the rational design of new and improved derivatives.

Integration of Systems Biology and Omics Data for Comprehensive Understanding

A holistic understanding of the biological effects of this compound requires the integration of multiple layers of biological information. Systems biology, coupled with high-throughput "omics" technologies, provides a powerful framework for achieving this comprehensive view. frontiersin.orgfrontiersin.org This approach moves beyond studying individual components to analyzing the complex interplay of genes, proteins, and metabolites within a biological system.

Transcriptomics: DNA microarrays and RNA-sequencing (RNA-Seq) have been instrumental in dissecting the global transcriptional response of microorganisms to fusaricidin. researchgate.netplos.org Studies on Bacillus subtilis have shown that fusaricidin treatment rapidly induces the σW regulon, which is involved in responding to cell envelope stress. nih.govplos.org Furthermore, transcriptomic analyses revealed that fusaricidin exposure leads to significant changes in genes related to antibiotic-responsive stimulons, as well as fatty acid and amino acid catabolism. nih.govplos.org In the pathogenic oomycete Phytophthora capsici, RNA-Seq analysis indicated that fusaricidin treatment affects plasma membrane integrity, transmembrane transport, and energy metabolism. researchgate.net

Proteomics and Metabolomics: The integration of proteomics and metabolomics data can provide further insights into the cellular response to fusaricidin. Quantitative proteomics can identify changes in protein expression levels, while metabolomics can reveal alterations in metabolic pathways. nih.gov For example, combining these approaches could elucidate how fusaricidin disrupts cellular energy production or induces the accumulation of toxic metabolites.

Multi-Omics Integration: The true power of systems biology lies in the integration of multiple omics datasets (genomics, transcriptomics, proteomics, metabolomics). nih.govscilifelab.se By combining these data, researchers can construct comprehensive models of the cellular networks affected by fusaricidin. For instance, integrating transcriptomic data with protein-protein interaction networks can help to identify key regulatory hubs and signaling pathways that are perturbed by the compound. nih.gov This integrated approach is crucial for understanding complex biological processes and for identifying potential new drug targets. frontiersin.orgfrontiersin.org

The application of systems biology and omics approaches to fusaricidin research will undoubtedly lead to a more profound understanding of its mechanism of action, resistance mechanisms, and potential for synergistic interactions. nih.gov

Addressing Challenges in Research on this compound Production and Derivatization

Despite the promising antimicrobial properties of this compound and its analogs, several challenges remain in their production and derivatization that need to be addressed to facilitate further research and potential therapeutic development.

Production Yield: A significant hurdle is the often low fermentation yield of fusaricidins from their natural producers. nih.gov While engineered strains have shown some improvement, such as the ~55 mg/L yield of [ΔAla6] fusaricidin LI-F07a, further optimization is needed for large-scale production. nih.gov Strategies to enhance production include optimizing culture conditions, such as media composition and fermentation parameters, and engineering the regulatory pathways that control fusaricidin biosynthesis. nih.govapsnet.org For example, disrupting the abrB gene, which encodes a transcriptional repressor, has been shown to lead to the overproduction of fusaricidin. apsnet.org

Purification: The purification of specific fusaricidin analogs from complex fermentation broths can be challenging due to the presence of multiple closely related compounds. beilstein-journals.orghep.com.cn This often requires multiple chromatographic steps, which can be time-consuming and lead to product loss. The development of more efficient and selective purification methods, such as affinity chromatography using specific ligands, would be highly beneficial.

Structural Elucidation: Determining the exact structure and stereochemistry of novel fusaricidin analogs requires sophisticated analytical techniques, including high-resolution mass spectrometry and multi-dimensional NMR spectroscopy. beilstein-journals.org This can be a bottleneck in the discovery and characterization of new compounds.

Addressing these challenges through a combination of metabolic engineering, process optimization, and advanced synthetic chemistry will be crucial for unlocking the full potential of this compound and its derivatives as a new class of antimicrobial agents. portlandpress.comtesisenred.net

Q & A

Basic: What methodologies are recommended for isolating and purifying Fusaricidin D from microbial cultures?

Answer:
Isolation typically involves solvent extraction (e.g., ethyl acetate or methanol) followed by chromatographic techniques such as reversed-phase HPLC or silica gel chromatography. Critical parameters include pH adjustment during extraction to preserve stability and gradient elution protocols for HPLC to resolve this compound from structurally similar lipopeptides. Purity assessment via LC-MS and NMR is essential to confirm identity . For large-scale studies, preparative TLC may be used but requires validation against HPLC yields .

Basic: What standard in vitro assays are validated for assessing this compound’s antimicrobial efficacy?

Answer:
The broth microdilution method (CLSI guidelines) is widely used to determine minimum inhibitory concentrations (MICs) against Gram-positive bacteria (e.g., Bacillus subtilis). Zone-of-inhibition assays on agar plates provide supplementary data but require standardization of inoculum density (e.g., 0.5 McFarland). For fungicidal activity, time-kill kinetics studies over 24–48 hours are recommended, with CFU counts validated via serial dilution .

Basic: How is this compound’s molecular structure elucidated, and what analytical techniques are prioritized?

Answer:
Structure elucidation relies on tandem mass spectrometry (MS/MS) for peptide sequencing and NMR (1H, 13C, 2D-COSY) to resolve fatty acid side chains. High-resolution MS (HRMS) is critical for determining the exact mass (e.g., m/z 883.5 for this compound). Circular dichroism (CD) may supplement structural analysis to confirm β-sheet conformations in lipid environments .

Advanced: How can researchers resolve discrepancies in reported cytotoxicity profiles of this compound across different mammalian cell lines?

Answer:
Discrepancies often arise from variability in cell culture conditions (e.g., serum concentration, exposure time). Standardization using ISO-certified cell lines (e.g., HEK-293 vs. HepG2) and parallel assays (MTT, LDH release) is advised. Dose-response curves should be normalized to solvent controls (e.g., DMSO ≤0.1%). Meta-analysis of existing data with subgroup stratification by cell type and assay protocol can identify confounding variables .

Advanced: What experimental designs are optimal for studying this compound’s synergistic effects with commercial antibiotics?

Answer:
Checkerboard assays (fractional inhibitory concentration index, FICI) are the gold standard. Use non-constant ratio designs to avoid masking interactions. Include positive controls (e.g., polymyxin B with β-lactams) and validate synergy via time-kill curves. Statistical analysis should account for additive vs. synergistic effects using Bliss independence or Loewe additivity models .

Advanced: How can multi-omics approaches (proteomics, metabolomics) clarify this compound’s mode of action in plant-pathogen systems?

Answer:
Integrate transcriptomic profiling (RNA-seq) of Fusarium spp. post-treatment to identify dysregulated pathways (e.g., membrane biosynthesis). Metabolomic LC-MS/MS can detect lipid remodeling in pathogens. For plant hosts, MALDI imaging mass spectrometry localizes this compound accumulation in root tissues. Cross-omics correlation requires multivariate analysis (PCA, PLS-DA) to link molecular targets to phenotypic outcomes .

Advanced: What strategies mitigate this compound’s instability in aqueous environments during in vivo studies?

Answer:
Formulate this compound in liposomal carriers or PEGylated nanoparticles to enhance solubility and half-life. Stability assays under physiological pH (7.4) and temperature (37°C) should include periodic sampling over 72 hours, analyzed via UPLC. For plant studies, encapsulation in chitosan nanoparticles improves rhizosphere retention .

Advanced: How should researchers design experiments to differentiate this compound’s direct antimicrobial activity from host-immune priming effects?

Answer:
Use split-root assays in model plants (e.g., Arabidopsis) with localized this compound application. Compare pathogen resistance in treated vs. systemic tissues via qPCR for PR gene expression. Include controls with immune-deficient mutants (e.g., npr1) to isolate direct antimicrobial activity .

Advanced: What computational tools are validated for predicting this compound’s interactions with bacterial membranes?

Answer:
Molecular dynamics (MD) simulations using GROMACS or CHARMM are preferred. Parameterize lipid bilayers (e.g., POPE/POPG mixtures) to mimic Gram-positive membranes. Free-energy perturbation (FEP) calculations quantify binding affinities. Validate predictions with experimental data from surface plasmon resonance (SPR) or fluorescence anisotropy .

Advanced: How can contradictory data on this compound’s resistance development in pathogens be systematically analyzed?

Answer:
Apply genomic sequencing (Illumina/Nanopore) to lab-evolved resistant strains to identify mutations in fusA or lipid biosynthesis genes. Pair with proteomic profiling to detect overexpression of efflux pumps. Use population analysis profiling (PAP) to quantify resistance frequency and compare to clinical breakpoints .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.